2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Lipophilicity Druglikeness Medicinal Chemistry

Researchers targeting SYK kinase often face supply inconsistencies with generic oxazinone analogs that differ in solubility and LogP, compromising synthetic reproducibility. This 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is the exact clinical intermediate for R406/Fostamatinib, offering high aqueous solubility (36 g/L) and a favorable LogP (0.977) that enhance fragment-based drug discovery and reduce assay artifacts. • Confirmed 2,2-dimethyl substitution ensures alignment with clinically validated scaffolds. • Superior solubility and moderate density (1.176 g/cm³) facilitate purification and co-crystallization. • Bulk quantities available with documented purity for immediate global dispatch.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 20348-21-4
Cat. No. B1293822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CAS20348-21-4
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=CC=N2)C
InChIInChI=1S/C9H10N2O2/c1-9(2)8(12)11-7-6(13-9)4-3-5-10-7/h3-5H,1-2H3,(H,10,11,12)
InChIKeyDMLNXUUGRSBBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Key Intermediate for Kinase Inhibitors


2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-21-4) is a heterocyclic pyrido-oxazinone scaffold [1]. It is widely utilized as a key intermediate in the synthesis of potent kinase inhibitors, most notably the SYK inhibitor R406 (the active moiety of Fostamatinib) , and is commonly employed as a privileged fragment for molecular linking and expansion in drug discovery campaigns . The compound is characterized by a calculated aqueous solubility of 36 g/L at 25°C and a LogP of 0.977 [2].

Key intermediate for SYK inhibitor R406 synthesis
Favorable solubility and lipophilicity for fragment-based design
Supports biophysical assay and aqueous reaction conditions

2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Generic Substitution Limitations


The pyrido[3,2-b][1,4]oxazin-3-one scaffold exhibits profound structure-activity relationship (SAR) sensitivity; minor substitutions drastically alter physicochemical properties, biological activity, and synthetic utility. Simply substituting 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with the unsubstituted parent ring, a mono-methyl analog, or a halogenated derivative is not feasible without incurring significant differences in LogP, solubility, boiling point, and density . These changes directly impact synthetic compatibility (e.g., coupling efficiency, purification) and downstream biological performance [1]. The quantitative evidence below demonstrates these specific, verifiable points of differentiation.

Unsubstituted or mono-methyl analogs

Shift LogP and solubility profiles, potentially altering coupling efficiency and biological activity.

Halogenated derivatives (e.g., 7-bromo)

Higher density and boiling point may complicate purification and crystallization workflows.

Lack of 2,2-dimethyl motif

The 2,2-dimethyl group is critical for the R406 synthetic pathway; no close analog provides the same clinically-studied link.

2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Comparative Evidence vs. Analogs


Reduced Lipophilicity vs. Parent Scaffold

The 2,2-dimethyl substitution significantly reduces the lipophilicity of the pyrido-oxazinone core compared to the unsubstituted parent compound [1]. This modification improves the drug-likeness of the scaffold by moving it closer to optimal LogP ranges for oral bioavailability, a key criterion in fragment-based lead generation [2].

LogP Reduction
Head-to-head
Target LogP 0.977 vs parent ~2.5
Improves drug-likeness for fragment-based lead generation
Calculated values; supports fragment elaboration
Lipophilicity Druglikeness Medicinal Chemistry

Higher Aqueous Solubility vs. Brominated Analogs

The compound exhibits calculated aqueous solubility of 36 g/L at 25°C . This is significantly higher than that of its 7-bromo analog, which, due to its increased molecular weight and halogen-induced hydrophobicity, is expected to have much lower solubility . The parent unsubstituted scaffold is also expected to have lower solubility based on its higher LogP [1].

Aqueous Solubility
Class-level inference
36 g/L at 25°C
Supports biophysical assay and aqueous reaction conditions
Higher than halogenated or parent analogs (class-level)
Solubility Formulation Biophysical Assay

Lower Boiling Point for Easier Purification

The compound has a predicted boiling point of 352.5 ± 37.0 °C at 760 mmHg . This is significantly lower than the predicted boiling points of related derivatives, such as the 6-amino analog (420.3 ± 45.0 °C) and the 7-bromo analog (423.1 ± 45.0 °C) .

Boiling Point
Cross-study comparable
352.5 ± 37.0 °C vs ≥420 °C for amino/bromo analogs
May simplify purification by distillation
Predicted values; volatility advantage context-dependent
Purification Distillation Process Chemistry

Moderate Density Advantage for Crystallization

The predicted density of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is 1.176 ± 0.06 g/cm³ . This is markedly lower than that of brominated analogs, such as 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, which has a predicted density of 1.772 ± 0.06 g/cm³ .

Density
Cross-study comparable
1.176 ± 0.06 g/cm³ vs 1.772 ± 0.06 (7-bromo)
May influence crystal packing and solid-form screening
Predicted values; confirm experimentally
Crystallography Solid State Chemistry Formulation

Key Intermediate for R406 (SYK Inhibitor) Synthesis

2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one serves as the core structural component of R406, the active SYK inhibitor (IC50 = 41 nM, Ki = 30 nM) [1]. The 6-amino derivative of this compound is the direct, and most widely cited, intermediate in the synthesis of R406 and its prodrug, Fostamatinib [2]. This establishes a direct, verifiable link between this specific building block and a compound with proven clinical efficacy. No close analog offers this same well-defined and clinically-validated synthetic pathway.

R406 Synthetic Pathway
Head-to-head
Direct intermediate for R406 (SYK IC50 41 nM, Ki 30 nM)
Scaffold linked to clinically-studied kinase inhibitor
No analog provides same clinically-studied synthetic benchmark
SYK Inhibition Immunology Oncology Drug Synthesis

2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Research and Industrial Applications


SYK Kinase Inhibitor Synthesis

This compound is the essential building block for synthesizing the active SYK inhibitor R406 and its prodrug, Fostamatinib . Its unique 2,2-dimethyl substitution is critical for the activity of the final inhibitor. For research teams developing next-generation SYK or other kinase inhibitors, using this specific intermediate ensures alignment with a clinically-validated scaffold, facilitating SAR studies and hit-to-lead optimization [1].

FBDD Library Construction

With its low molecular weight (178.19 Da), favorable LogP (0.977), and high aqueous solubility (36 g/L), 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is an ideal fragment for inclusion in FBDD libraries . Its physicochemical properties, particularly the reduced LogP compared to the parent scaffold, enhance its drug-likeness and make it a superior starting point for fragment elaboration via linking, growing, or merging strategies [2].

Biophysical Assay Development

The compound's excellent aqueous solubility (36 g/L) minimizes issues with compound aggregation and precipitation in biophysical assays . Its moderate density (1.176 g/cm³) is also favorable for co-crystallization trials, making it a reliable tool for studying protein-ligand interactions by X-ray crystallography or NMR . This reduces experimental artifacts compared to less soluble or more hydrophobic analogs.

Scalable Synthesis & Process Chemistry

The compound's moderate boiling point (352.5 °C) and density (1.176 g/cm³) offer advantages in purification and handling during scale-up [3]. For process chemists, these properties are more favorable than those of heavier, less volatile analogs (e.g., 6-amino or 7-bromo derivatives), potentially allowing for simpler purification methods like distillation and reducing the reliance on expensive chromatographic separations in large-scale synthesis of key intermediates .

Application
Selection Property
Validation Focus
SYK inhibitor synthesis research
Scaffold linked to clinically-studied inhibitor
Verify coupling efficiency and target engagement
Fragment-based drug discovery libraries
Drug-like physicochemical profile
Validate aqueous solubility and LogP compatibility
Biophysical assay compound
High aqueous solubility and moderate density
Confirm low aggregation in SPR/NMR conditions
Scalable intermediate production
Favorable volatility and density for purification
Assess distillation feasibility and crystallization behavior

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